molecular formula C16H11ClN2O4 B5873149 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B5873149
M. Wt: 330.72 g/mol
InChI Key: LORZSXOYVWGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as CPI-613, is a novel anti-cancer agent that has been gaining considerable attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, leading to the disruption of cancer cell metabolism and ultimately cell death.

Mechanism of Action

2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. It inhibits two key enzymes in this pathway, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to the disruption of cancer cell metabolism and ultimately cell death. 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has also been found to induce oxidative stress and apoptosis in cancer cells.
Biochemical and physiological effects:
2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to decrease ATP production, increase reactive oxygen species production, and induce apoptosis. 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has also been found to decrease the levels of important metabolites in cancer cells, including NADH, FADH2, and citrate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is its broad-spectrum anti-cancer activity. It has been found to be effective against a wide range of cancer types, making it a promising candidate for further development. However, one of the limitations of 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is its potential toxicity. It has been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings.

Future Directions

There are several future directions for the development of 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. One area of focus is the development of more potent and selective analogs of 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. Another area of focus is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in humans.

Synthesis Methods

2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with phthalic anhydride to form 2-(2-chlorophenoxy)phthalic anhydride. Finally, the anhydride is reacted with ammonium acetate to form 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been extensively studied for its anti-cancer properties. It has shown promising results in preclinical studies as a single agent and in combination with other anti-cancer agents. 2-(2-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been found to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. It has also been studied for its potential use in treating mitochondrial diseases and metabolic disorders.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-12-3-1-2-4-13(12)23-8-14(20)18-9-5-6-10-11(7-9)16(22)19-15(10)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZSXOYVWGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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